molecular formula C15H15Cl2NOS B2587911 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309592-52-5

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No. B2587911
CAS RN: 2309592-52-5
M. Wt: 328.25
InChI Key: OYECDXJHIDLECK-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a benzamide group and a thiophene group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of benzamide derivatives can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, highly efficient, and uses a superior and recoverable catalyst . The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines .

Scientific Research Applications

Synthesis and Characterization

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and its derivatives are synthesized and characterized through various chemical analyses. For instance, the synthesis and spectroscopic properties of thiourea derivatives have been explored, highlighting their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Similarly, crystal structure analyses of related compounds have provided insights into their molecular configuration, facilitating further chemical and pharmaceutical development (Sharma et al., 2016).

Photocatalytic Degradation Studies

Research has also focused on the photocatalytic degradation of structurally similar compounds, indicating the potential for environmental applications. For example, the photodecomposition of propyzamide, a compound with a similar molecular structure, has been investigated, suggesting that adsorbent supports can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates (Torimoto et al., 1996).

Anticancer Activity

Derivatives of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide have been evaluated for their anticancer activity. A series of substituted compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial activity of new derivatives has been a focus of research, exploring their potential as antibacterial and antifungal agents. Synthesis and activity studies have aimed to develop novel compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).

Future Directions

The future directions for “2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its potential biological activities, given the interest in thiophene-based analogs as biologically active compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECDXJHIDLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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